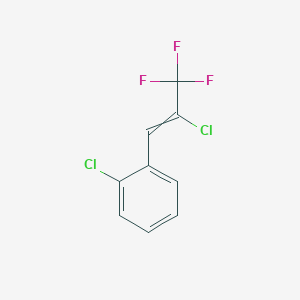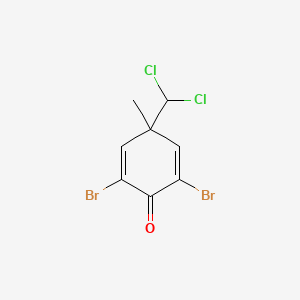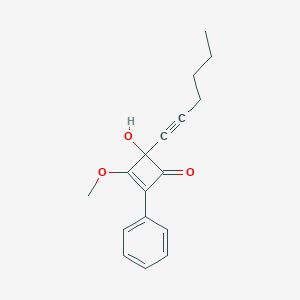
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one is a complex organic compound characterized by its unique cyclobutene ring structure
Preparation Methods
The synthesis of 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one typically involves a series of organic reactions. One common method includes the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction involves the formation of multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, participate in π-π interactions, and undergo various chemical transformations that affect its biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar compounds to 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-phenylcyclobut-2-EN-1-one include other cyclobutene derivatives and compounds with similar functional groups. For example:
Properties
CAS No. |
118041-91-1 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
4-hex-1-ynyl-4-hydroxy-3-methoxy-2-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C17H18O3/c1-3-4-5-9-12-17(19)15(18)14(16(17)20-2)13-10-7-6-8-11-13/h6-8,10-11,19H,3-5H2,1-2H3 |
InChI Key |
PMTGZJUSLHAOMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1(C(=C(C1=O)C2=CC=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


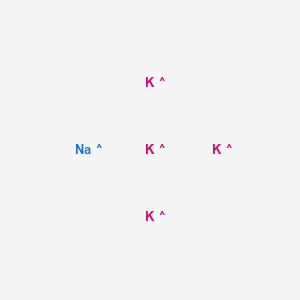
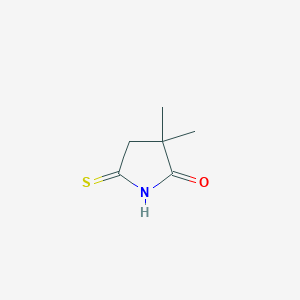

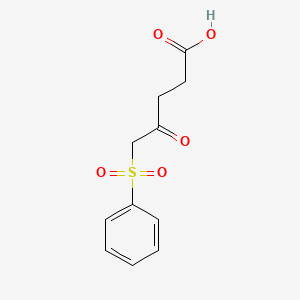

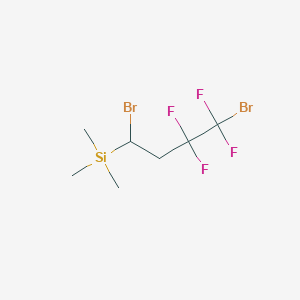


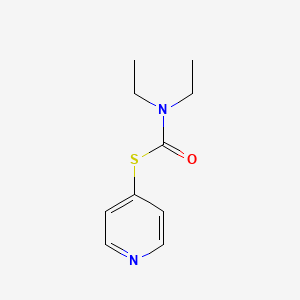
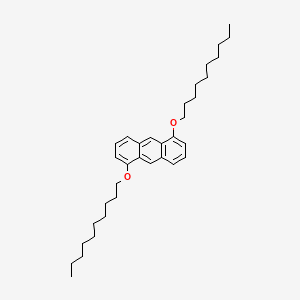
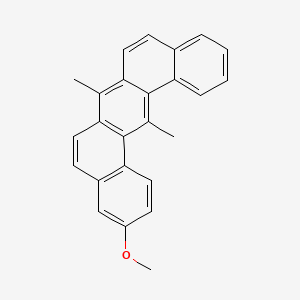
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
